molecular formula C8H5ClFNO4 B1458508 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid CAS No. 1565927-14-1

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid

Cat. No. B1458508
M. Wt: 233.58 g/mol
InChI Key: QSYPRQBMNKAZSN-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5ClFNO4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-Fluoro-2-nitrophenylacetic acid involves the addition of 23.2g of 3-fluorophenylacetic acid and 100ml of conc. sulfuric acid, followed by the dropwise addition of 6.5ml of conc. nitric acid while maintaining the temperature below 40°C .


Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid consists of a benzene ring with a carbon bearing a nitro group . The molecular weight of this compound is 233.58 .

Scientific Research Applications

Synthetic Chemistry Applications

In the realm of synthetic chemistry, compounds with similar structures to 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid are pivotal in the synthesis of pharmaceuticals and agrochemicals. A practical synthesis example involves the development of key intermediates like 2-Fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials (Qiu, Gu, Zhang, & Xu, 2009). These methodologies underscore the importance of fluoro-nitro-aromatic compounds in producing biologically active molecules.

Environmental Science and Toxicology

In environmental sciences, the study of related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) provides insights into the eco-toxicological effects of herbicides, highlighting the widespread distribution of these chemicals in the environment and their potential toxic effects on non-target organisms (Islam et al., 2017). Research in this domain is crucial for understanding the environmental fate, accumulation, and impact of structurally related compounds, aiding in the development of strategies for mitigating pollution and protecting ecosystem health.

Potential for Pharmacological Applications

Though direct research on 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid's pharmacological applications is not extensively documented, the study of similar compounds such as Chlorogenic acid (CGA) reveals significant health-promoting properties, including antioxidant, anti-inflammatory, and glucose metabolism regulatory effects (Lu et al., 2020). These findings suggest a potential research pathway for exploring the health benefits of fluoro-nitro-aromatic acids, possibly including 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid, in treating metabolic syndromes and chronic diseases.

Safety And Hazards

Safety information for similar compounds, such as 2-(4-Fluoro-2-nitrophenyl)acetic acid, indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYPRQBMNKAZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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